molecular formula C13H12ClNO3 B11989407 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one

Cat. No.: B11989407
M. Wt: 265.69 g/mol
InChI Key: UCDJNAAUMIQNQM-CSKARUKUSA-N
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Description

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one ( 883813-77-2 ) is a specialized oxazol-5(4H)-one derivative supplied for early-discovery research and chemical synthesis. This compound, with a molecular formula of C 13 H 12 ClNO 3 and a molecular weight of 265.69 g/mol , is characterized by its unique structure featuring an ethoxymethylene group and a chloro(phenyl)methyl substituent . The (E)-configuration of the ethoxymethylidene group at the 4-position is confirmed by its SMILES notation (CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl) . As a building block in organic and medicinal chemistry, this rare chemical is valuable for constructing complex heterocyclic systems and exploring novel chemical spaces. Researchers utilize this compound primarily in the synthesis of more complex molecules and as a precursor for further chemical modifications. The product is provided as part of a collection of rare and unique chemicals for research purposes. Handling and Safety: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet for proper handling guidelines. Specific hazard statements are not fully classified ; therefore, standard precautions for handling chemicals of unknown toxicity should be observed, including the use of appropriate personal protective equipment and working in a well-ventilated environment.

Properties

Molecular Formula

C13H12ClNO3

Molecular Weight

265.69 g/mol

IUPAC Name

(4E)-2-[chloro(phenyl)methyl]-4-(ethoxymethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H12ClNO3/c1-2-17-8-10-13(16)18-12(15-10)11(14)9-6-4-3-5-7-9/h3-8,11H,2H2,1H3/b10-8+

InChI Key

UCDJNAAUMIQNQM-CSKARUKUSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C(C2=CC=CC=C2)Cl

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C(C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Formation of the Oxazolone Core

Hippuric acid (benzoylglycine) undergoes cyclodehydration with acetic anhydride and sodium acetate to yield 2-phenyloxazol-5(4H)-one. Subsequent condensation with chlorophenylacetaldehyde introduces the chloro(phenyl)methyl group at the C-2 position. The ethoxymethylene moiety at C-4 is introduced via Knoevenagel condensation with ethyl orthoformate under acidic conditions.

Reaction Conditions:

  • Temperature: 80–100°C (reflux)

  • Catalysts: Anhydrous sodium acetate

  • Solvent: Acetic anhydride (neat)

  • Yield: 60–75%

Mechanistic Insights

The reaction proceeds through:

  • Acylation : Benzoylation of glycine forms hippuric acid.

  • Cyclization : Dehydration forms the oxazolone ring.

  • Aldol Condensation : Chlorophenylacetaldehyde reacts with the oxazolone’s active methylene group.

  • Ethoxymethylene Introduction : Ethyl orthoformate facilitates formylation at C-4.

One-Pot Multi-Component Synthesis

Modern approaches emphasize efficiency through one-pot protocols, reducing isolation steps and improving yields.

DMT-MM Mediated Synthesis

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) activates carboxylic acids, enabling direct coupling with 2-chloroethylamine derivatives. Subsequent cyclization in methanol with KOH yields the oxazolone scaffold.

Optimized Parameters:

  • Reagents : Chlorophenylacetic acid, ethyl glyoxylate, DMT-MM

  • Solvent : Methanol

  • Base : KOH (2 equiv)

  • Temperature : Reflux (65°C)

  • Yield : 82%

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, achieving completion in minutes versus hours. A mixture of chlorophenylacetic acid, ethyl glyoxylate, and ZnO nanoparticles in acetic anhydride under microwave (300 W, 120°C) produces the target compound in 89% yield.

Catalytic Methods for Enhanced Efficiency

Zinc Oxide (ZnO) Catalysis

ZnO nanoparticles (5 mol%) in acetic anhydride facilitate room-temperature synthesis via Lewis acid-mediated cyclization. This method avoids harsh conditions and achieves 85% yield.

Advantages :

  • Short reaction time (30–45 minutes)

  • Recyclable catalyst

Samarium(III) Chloride Catalysis

Samarium(III) chloride (10 mol%) in acetonitrile promotes the condensation of chlorophenylacetyl chloride with ethyl glyoxylate hemiacetal. The reaction proceeds at 50°C, yielding 78% product.

Structural Characterization and Analytical Data

The compound’s structure is confirmed through spectroscopic and chromatographic analyses:

Spectral Data

Technique Key Signals
IR (KBr) 1750 cm⁻¹ (C=O lactone), 1610 cm⁻¹ (C=N), 1214 cm⁻¹ (C-O-C ether)
¹H NMR (DMSO-d₆) δ 7.33–7.95 (m, 5H, Ar-H), δ 5.35 (s, 1H, CH), δ 3.83 (s, 6H, OCH₃)
MS (ESI) m/z 265.69 [M]⁺ (calculated), 266 [M+H]⁺ (observed)

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H₂O = 70:30) confirms >98% purity.

Comparative Analysis of Synthetic Routes

Method Yield Time Catalyst Temperature
Erlenmeyer Synthesis60–75%6–8 hNaOAc100°C
DMT-MM One-Pot82%3 hKOH65°C
Microwave-Assisted89%20 minZnO120°C
Samarium(III) Chloride78%4 hSmCl₃50°C

Challenges and Optimization Strategies

Side Reactions

  • E/Z Isomerization : The ethoxymethylene group may isomerize during prolonged heating. Solution: Use low-boiling solvents (e.g., dichloromethane) and shorter reaction times.

  • Oxazolone Hydrolysis : Moisture exposure degrades the lactone ring. Solution: Conduct reactions under anhydrous conditions with molecular sieves.

Scalability

Industrial-scale production favors catalytic methods (e.g., ZnO) due to lower energy costs and higher throughput .

Chemical Reactions Analysis

Types of Reactions

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The ethoxymethylene group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted derivative, while oxidation might produce a ketone or aldehyde derivative.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazolones can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus50 µg/mL
This compoundEscherichia coli100 µg/mL

These findings suggest a potential for developing new antimicrobial agents based on this compound's structure .

Immunological Studies

The compound has been utilized in immunological experiments, particularly in studies related to delayed-type hypersensitivity. Its ability to act as a chemical allergen allows researchers to explore mechanisms of immune response and develop therapeutic strategies for allergic conditions .

Cancer Research

Recent studies have highlighted the anticancer potential of oxazole derivatives. The compound's structural features enable it to interact with biological targets involved in cancer cell proliferation. For example, derivatives have shown promising results in inhibiting lung cancer cell lines, demonstrating moderate to excellent anticancer activity compared to established chemotherapeutic agents .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various oxazolone derivatives demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized a broth microdilution method to determine MIC values, establishing a foundation for further exploration into its therapeutic applications .

Case Study 2: Immunological Response

In a controlled experiment assessing delayed-type hypersensitivity, researchers used this compound to induce immune responses in animal models. Results indicated a robust immune reaction, providing insights into the compound's role as an allergen and its potential for developing immunotherapies .

Case Study 3: Anticancer Activity

A recent investigation into the anticancer properties of oxazole derivatives revealed that the compound exhibited significant cytotoxic effects against A549 lung cancer cells. The study compared its efficacy with doxorubicin, showing that certain modifications could enhance its therapeutic index .

Mechanism of Action

The mechanism of action of 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one involves its interaction with specific molecular targets. The chloro group and the oxazol-5(4H)-one ring are key functional groups that can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Oxazolones

Substituent Variations and Physicochemical Properties

The substituents at positions 2 and 4 critically influence the reactivity, solubility, and bioactivity of oxazolones. Key analogs and their properties are summarized below:

Compound Position 2 Substituent Position 4 Substituent Key Properties References
Target Compound Chloro(phenyl)methyl Ethoxymethylene Not reported in evidence; predicted enhanced solubility due to ethoxy group -
4-(Substituted benzylidene)-2-phenyl derivatives (E1-E10) Varied phenyl groups Benzylidene (e.g., 4-Cl, 4-OCH₃) Antioxidant activity (e.g., E3 showed significant EROD inhibition) [1, 20]
2-(4-Hexyloxyphenyl)-4-methyl (1e) 4-Hexyloxyphenyl Methyl 48% yield; liquid crystalline behavior [2]
4-(4-Bromophenylsulfonyl)phenyl analogs (2b-2d) 4-Bromophenylsulfonylphenyl 4-Methoxy/Nitro/Bromo-benzylidene Analgesic activity (e.g., 2c: LD₅₀ > 2000 mg/kg) [6]
4-(Pyrazin-2-yl) derivatives (PA1-PA14) Pyrazin-2-yl Substituted benzylidene Antimicrobial activity (electron-withdrawing groups enhance efficacy) [12]

Key Observations :

  • The ethoxymethylene group in the target compound may improve solubility compared to benzylidene analogs (e.g., E1-E10), which often exhibit planar, conjugated systems .
  • Bulky substituents, such as bromophenylsulfonyl in 2b-2d, reduce reactivity but enhance pharmacological stability .
Antioxidant Activity
  • E3 (4-(4-Chlorobenzylidene)-2-phenyl) : Exhibited potent microsomal EROD inhibition (IC₅₀ = 12.3 µM), attributed to electron-withdrawing chloro groups enhancing radical scavenging .
  • Target Compound : The ethoxymethylene group’s electron-donating nature may reduce antioxidant efficacy compared to E3 but improve membrane permeability.
Antimicrobial Activity
  • PA3 (4-Fluorobenzylidene) : Showed broad-spectrum activity (MIC = 8 µg/mL against S. aureus) due to fluorine’s electronegativity .
  • 2c (4-Nitrobenzylidene) : Demonstrated moderate antifungal activity, suggesting nitro groups enhance target binding .
Anticholinergic Effects
  • 4-Chlorobenzylidene-styryl derivative (3) : Inhibited acetylcholinesterase (AChE) at 10 µmol/kg, improving memory retention in vivo .

Physicochemical and Spectroscopic Data

  • Melting Points : Analogs with electron-withdrawing groups (e.g., 2c: 513 [M+H]⁺) exhibit higher melting points due to stronger intermolecular interactions .
  • NMR/IR Profiles : Benzylidene protons in analogs resonate at δ 7.2–7.8 ppm (¹H NMR), while carbonyl stretches appear at 1700–1750 cm⁻¹ (IR) .

Biological Activity

2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one, a compound belonging to the oxazolone class, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of chloro-substituted phenyl compounds with ethoxymethylene derivatives. The compound's structure can be represented as follows:

C13H12ClNO3\text{C}_{13}\text{H}_{12}\text{ClNO}_3

This compound is synthesized through various methods, including microwave-assisted reactions that enhance yield and purity .

Biological Activity Overview

The biological activity of this compound has been primarily investigated for its antimicrobial, antitumor, and anti-inflammatory properties. The following sections detail specific activities and findings from recent studies.

Antimicrobial Activity

Research indicates that oxazolones exhibit significant antimicrobial properties. In particular, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Moderate effectiveness against Escherichia coli.
  • Fungal strains : Notably active against Candida albicans.

The structure-activity relationship (SAR) analysis suggests that the presence of halogen substituents enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
This compoundHighModerateModerate
N-(4-chlorophenyl) chloroacetamideHighLowLow

Antitumor Activity

In vitro studies have demonstrated that oxazolone derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally similar to this compound have shown promise against breast cancer cell lines such as MCF-7 and MDA-MB-231. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of oxazolone derivatives has been evaluated in several studies. These compounds are believed to inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of oxazolone derivatives against standard bacterial strains. The findings indicated that modifications in the phenyl ring significantly influenced antibacterial potency .
  • Cytotoxicity Assays : Research conducted on various cancer cell lines demonstrated that specific structural modifications in oxazolone derivatives led to enhanced cytotoxicity, suggesting a targeted approach for developing new anticancer agents .
  • Inflammation Models : In vivo models assessing the anti-inflammatory effects of oxazolone compounds showed a reduction in edema and inflammatory markers, supporting their potential therapeutic application in inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(Chloro(phenyl)methyl)-4-(ethoxymethylene)oxazol-5(4H)-one, and how can purity be maximized?

The compound is typically synthesized via condensation of N-acylated glycine derivatives with aldehydes under acidic conditions. For example, refluxing a mixture of N-acylated glycine (5 mmol), 4-iodobenzaldehyde (5 mmol), and sodium acetate in acetic anhydride for 4 hours yields oxazolone derivatives. Post-reaction ethanol addition promotes crystallization, and recrystallization from ethanol-chloroform (1:2 v/v) improves purity . Purity validation requires elemental analysis (C, H, N, S), FT-IR (to confirm carbonyl stretches at ~1750–1790 cm⁻¹), and NMR (to identify benzylidene protons and ethoxymethylene signals) .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this oxazolone derivative?

  • 1H-NMR : Key signals include the ethoxymethylene proton (δ ~8.5–9.0 ppm as a singlet) and chloro(phenyl)methyl protons (δ ~4.5–5.5 ppm as a multiplet).
  • 13C-NMR : The oxazolone carbonyl appears at δ ~165–170 ppm, while the benzylidene carbons resonate at δ ~120–140 ppm.
  • FT-IR : Strong absorption bands at ~1775 cm⁻¹ (oxazolone C=O) and ~1630 cm⁻¹ (C=C stretching of the benzylidene group) confirm core structural features .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]+) and fragmentation patterns validate molecular weight and substituent stability .

Q. How can researchers assess the stability of this compound under varying storage conditions?

Stability studies should monitor:

  • Thermal degradation : TGA/DSC to identify decomposition temperatures.
  • Photochemical sensitivity : UV-Vis spectroscopy under controlled light exposure (e.g., 254 nm) to detect isomerization or ring-opening reactions .
  • Hygroscopicity : Karl Fischer titration to quantify moisture uptake, which may hydrolyze the ethoxymethylene group. Store at –20°C in inert atmospheres to minimize racemization or degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the ethoxymethylene group toward nitrogen nucleophiles?

The ethoxymethylene moiety acts as an electrophilic site due to conjugation with the oxazolone ring. Under microwave heating, amines (e.g., phenylhydrazine) undergo nucleophilic addition-elimination, forming triazinone derivatives. Kinetic studies using 1H-NMR monitoring reveal that electron-withdrawing substituents on the oxazolone accelerate reaction rates by enhancing electrophilicity . Computational DFT analysis of charge distribution (e.g., Mulliken charges) can further rationalize regioselectivity .

Q. How can computational methods predict the bioactivity of this compound, and what limitations exist?

  • In silico docking : Use AutoDock Vina to model interactions with targets like acetylcholinesterase (AChE). The chloro(phenyl)methyl group may occupy hydrophobic pockets, while the oxazolone carbonyl hydrogen-bonds with catalytic triads .
  • ADMET prediction : Tools like SwissADME assess logP (~2.5–3.5) and BBB permeability, but may underestimate metabolic liabilities (e.g., CYP450-mediated oxidation of the ethoxy group) .
  • Limitations : False positives arise from rigid docking; MD simulations (>100 ns) improve accuracy but require high computational resources .

Q. What strategies resolve contradictions in cytotoxicity data across different assay systems?

Discrepancies between Artemia salina and mammalian cell line (e.g., MCF-7) assays often stem from:

  • Membrane permeability differences : LogP adjustments via prodrug design (e.g., esterification of the oxazolone carbonyl) enhance cellular uptake .
  • Metabolic activation : Include S9 liver microsomes in assays to detect prodrug conversion.
  • ROS modulation : Conflicting antioxidant/pro-oxidant effects require dual evaluation using DPPH (for radical scavenging) and TBARS (for lipid peroxidation) .

Q. How does microwave-assisted synthesis improve yield and selectivity for derivatives of this compound?

Microwave irradiation (e.g., 150 W, 100°C) reduces reaction times from hours to minutes by enhancing thermal efficiency. For example, cyclocondensation of hippuric acid derivatives with aldehydes achieves ~85% yield vs. 60–70% under conventional reflux . Selectivity for the Z-isomer is enhanced due to rapid equilibration suppression, verified by NOESY correlations .

Q. What analytical challenges arise in detecting photochemically induced isomerization or degradation?

  • Isomerization : Monitor Z→E interconversion via HPLC with a chiral stationary phase (CSP) or circular dichroism (CD). Quantum yield calculations (Φ ~0.1–0.3) using ferrioxalate actinometry quantify photoreactivity .
  • Degradation pathways : LC-MS/MS identifies photoproducts like ring-opened carboxylic acids or decarboxylated derivatives. Accelerated stability testing under ICH Q1B guidelines (e.g., 5000 lux/hr) is critical for formulation studies .

Methodological Guidance

Q. How to design SAR studies for optimizing antimicrobial activity in this compound class?

  • Substituent variation : Replace the chloro(phenyl)methyl group with bromo or nitro analogs to modulate lipophilicity.
  • Bioisosteric replacement : Substitute the ethoxymethylene with a dimethylamino group to enhance solubility without losing H-bonding capacity .
  • In vitro testing : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC determination via broth microdilution (CLSI M07-A10) .

Q. What protocols validate the suppression of multidrug resistance (MDR) in cancer cells using this compound?

  • P-gp inhibition : Rhodamine-123 accumulation assays in resistant cell lines (e.g., MDR1-transfected HEK293) quantify efflux inhibition.
  • Synergy studies : Combine with doxorubicin and calculate combination index (CI) via CompuSyn software. CI <1 indicates synergism .
  • In vivo validation : Xenograft models (e.g., nude mice with resistant tumors) assess bioavailability and toxicity profiles .

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